BenchChemオンラインストアへようこそ!

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine

Medicinal Chemistry CNS Drug Design Structure-Based Design

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine (CAS 1436-46-0) is a spirocyclic diamine with molecular formula C₉H₁₈N₂ and molecular weight 154.25 g·mol⁻¹, characterized by a conformationally restricted 6-azaspiro[2.5]octane core bearing a primary ethanamine side chain at the 6-position. Its computed XLogP3 of 0.8, topological polar surface area of 29.3 Ų, and predicted pKa of 10.22 ± 0.10 place it in a favorable physicochemical space for CNS drug discovery, balancing moderate lipophilicity with low polar surface area.

Molecular Formula C9H18N2
Molecular Weight 154.257
CAS No. 1436-46-0
Cat. No. B2853964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Azaspiro[2.5]octan-6-yl)ethanamine
CAS1436-46-0
Molecular FormulaC9H18N2
Molecular Weight154.257
Structural Identifiers
SMILESC1CC12CCN(CC2)CCN
InChIInChI=1S/C9H18N2/c10-5-8-11-6-3-9(1-2-9)4-7-11/h1-8,10H2
InChIKeyYQFQQPGLFZKASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine (CAS 1436-46-0) — Spirocyclic Diamine Building Block for CNS-Focused Medicinal Chemistry


2-(6-Azaspiro[2.5]octan-6-yl)ethanamine (CAS 1436-46-0) is a spirocyclic diamine with molecular formula C₉H₁₈N₂ and molecular weight 154.25 g·mol⁻¹, characterized by a conformationally restricted 6-azaspiro[2.5]octane core bearing a primary ethanamine side chain at the 6-position . Its computed XLogP3 of 0.8, topological polar surface area of 29.3 Ų, and predicted pKa of 10.22 ± 0.10 place it in a favorable physicochemical space for CNS drug discovery, balancing moderate lipophilicity with low polar surface area [1]. The compound is commercially available at 95% purity in research-scale quantities (1 g, 5 g, 10 g) .

Why Generic Substitution Fails for 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine (CAS 1436-46-0)


Spirocyclic ethanamine building blocks cannot be generically interchanged because the three-dimensional exit vector of the amine, the ring-size composition of the spiro junction, and the heteroatom content collectively dictate target engagement, selectivity, and pharmacokinetic profile. The 6-azaspiro[2.5]octane scaffold has been validated as a privileged core for potent and selective muscarinic M₄ receptor antagonism [1] and sigma-1 receptor/TMEM97 binding [2], but these activities are exquisitely sensitive to the position and nature of the amine appendage. Replacing the 6-ethanamine substituent with a 1-methanamine (CAS 1340165-36-7) or substituting the all-carbon spiro[2.5] system with an oxa-aza spiro[3.3] framework (CAS 54384-40-6) produces compounds with fundamentally different physicochemical properties and divergent biological activity profiles, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine (CAS 1436-46-0)


Regiochemical Differentiation: 6-Ethanamine vs. 1-Methanamine Exit Vector Geometry

The target compound positions the primary amine on an ethyl spacer at the 6-position of the spiro[2.5] core, producing a distinct exit vector compared to the closest regioisomeric analog, (6-azaspiro[2.5]octan-1-yl)methanamine (CAS 1340165-36-7), which bears the amine on a methyl spacer at the 1-position . Molecular formula and weight differ: C₉H₁₈N₂ (154.25 g·mol⁻¹) for the target vs. C₈H₁₆N₂ (140.23 g·mol⁻¹) for the 1-yl analog, reflecting a one-carbon homologation and altered spatial presentation . The 6-ethanamine orientation has been exploited in M₄ muscarinic receptor antagonist programs where the precise positioning of the basic amine is critical for receptor subtype selectivity [1].

Medicinal Chemistry CNS Drug Design Structure-Based Design

Physicochemical Differentiation: Lipophilicity and Polarity vs. Oxa-Azaspiro[3.3] Analog

The target compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area (tPSA) of 29.3 Ų [1]. In contrast, the oxa-aza spiro[3.3] analog 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6) has a reported LogP of −0.0845 and a PSA of 38.49 Ų [2]. The ΔLogP of ~0.88 units and ΔPSA of ~9.2 Ų are consequential: the higher lipophilicity of the target favors passive blood-brain barrier permeation, while the lower PSA remains well within the ≤90 Ų threshold predictive of CNS penetration [3].

Physicochemical Properties CNS Multiparameter Optimization Lead Optimization

Basicity Differentiation: pKa Comparison with Oxa-Azaspiro[3.3] Analog

The predicted pKa of the primary amine in the target compound is 10.22 ± 0.10 [1], compared to 10.03 ± 0.10 for the structurally analogous 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine . The ΔpKa of approximately +0.19 units indicates marginally higher basicity. At physiological pH 7.4, both amines are >99.9% protonated, but the slightly higher pKa of the target compound implies greater resilience to pH-dependent deprotonation in acidic subcellular compartments, which may influence lysosomal trapping and volume of distribution.

pKa Amine Basicity Ionization State

Scaffold Validation: 6-Azaspiro[2.5]octane Core as a Privileged M₄ Muscarinic Receptor Pharmacophore

Although no direct Ki or IC₅₀ data exist specifically for 2-(6-azaspiro[2.5]octan-6-yl)ethanamine, the 6-azaspiro[2.5]octane scaffold has been rigorously validated as a privileged core for M₄ muscarinic receptor antagonism. Bender et al. (2022) reported a series of chiral 6-azaspiro[2.5]octanes with high M₄ potency and selectivity across multiple species, culminating in the discovery of VU6015241, which demonstrated excellent aqueous solubility and moderate brain exposure in rodents after intraperitoneal administration [1]. By contrast, spirocyclic cores of different ring sizes (e.g., spiro[3.3] or spiro[4.5]) or those lacking the ethanamine handle require distinct SAR exploration and cannot leverage the established M₄ structure-activity relationships developed around the 6-azaspiro[2.5]octane template [1]. Users should note: the ethanamine side chain of the present compound provides a synthetic handle for elaboration into the β-arylethylamine pharmacophore essential for M₄ activity, but the compound itself has not been directly profiled in M₄ assays.

Muscarinic M₄ Receptor CNS Disorders Parkinson's Disease

Scaffold Validation: 6-Azaspiro[2.5]octane Scaffold in Sigma-1 Receptor and TMEM97 Ligand Design

Lepovitz and Martin (2019) demonstrated that azaspirocyclic β-arylethylamines, accessible via elaboration of spirocyclic ethanamine building blocks, exhibit nanomolar affinity for the sigma-1 receptor and transmembrane protein 97 (TMEM97) [1]. Spirocyclic piperidines incorporating 6-azaspiro[2.5]octane cores have shown Ki values of 0.2–16 nM for sigma-1 receptors, with selectivity ratios exceeding 250-fold over sigma-2 receptors . In contrast, 1-oxa-8-azaspiro[4.5]decane derivatives, while also nanomolar sigma-1 ligands (Ki = 0.61–12.0 nM), exhibit more modest selectivity (2–44 fold) [2], suggesting that the all-carbon spiro[2.5] system may confer an intrinsic selectivity advantage. The target compound's ethanamine handle is the key functional group enabling the Pictet-Spengler cyclization and subsequent derivatizations used to access the sigma-1-active β-arylethylamine library.

Sigma-1 Receptor TMEM97 Neuropathic Pain Cancer

Optimal Application Scenarios for 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine (CAS 1436-46-0)


M₄ Muscarinic Receptor Antagonist Lead Optimization for Parkinson's Disease Psychosis

Use the target compound as a synthetic precursor for β-arylethylamine elaboration via Pictet-Spengler cyclization and subsequent N-functionalization to access the M₄ antagonist pharmacophore validated by Bender et al. (2022) [1]. The 6-ethanamine regioisomer provides the correct exit vector geometry for M₄ potency; substitution with the 1-methanamine analog (CAS 1340165-36-7) would misposition the basic amine by approximately one carbon-carbon bond length, likely compromising receptor engagement [1]. The moderate XLogP3 of 0.8 and low tPSA of 29.3 Ų provide a favorable starting point for CNS multiparameter optimization [2].

Sigma-1 Receptor Ligand Library Synthesis for Neuropathic Pain or Oncology Programs

Leverage the ethanamine handle as the entry point for the diversity-oriented synthesis of sigma-1/TMEM97-targeted β-arylethylamine libraries, as described by Lepovitz and Martin (2019) [3]. The all-carbon spiro[2.5]octane scaffold offers a predicted selectivity advantage (>250-fold over sigma-2) relative to oxygen-containing spirocyclic alternatives (2–44 fold) , making this building block the preferred choice for programs requiring sigma-1 selectivity.

CNS-Penetrant Probe Molecule Design Requiring Low Polar Surface Area

Select 2-(6-azaspiro[2.5]octan-6-yl)ethanamine when the design hypothesis demands a tPSA below 30 Ų to maximize passive brain permeability. The tPSA of 29.3 Ų [2] is substantially lower than the 38.49 Ų of the oxa-aza spiro[3.3] analog [4], and well within the ≤90 Ų CNS drug guideline [5]. This property differentiation makes the target compound the superior choice for programs where CNS exposure is a primary selection criterion.

Conformationally Constrained Amine Building Block Procurement for Fragment-Based Drug Discovery

Commercial availability at 95% purity in research-scale quantities (1–10 g) positions this compound as a readily accessible fragment or synthetic intermediate. The rigid spirocyclic framework provides conformational restriction that can reduce entropic penalties upon target binding relative to flexible aliphatic diamines, while the primary amine allows for rapid parallel derivatization in fragment elaboration campaigns.

Quote Request

Request a Quote for 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.